molecular formula C7H7ClN2O B13136410 2-(5-Chloropyridin-3-yl)acetamide

2-(5-Chloropyridin-3-yl)acetamide

Cat. No.: B13136410
M. Wt: 170.59 g/mol
InChI Key: VJAJGKHBEVWWMU-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-3-yl)acetamide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position of the pyridine ring and an acetamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-3-yl)acetamide typically involves the reaction of 5-chloro-3-pyridinecarboxylic acid with appropriate reagents. One common method involves the use of chloroacetyl chloride and triethylamine in an inert atmosphere. The reaction is carried out in anhydrous chloroform at temperatures ranging from 0 to 5°C for about 12 hours . The product is then purified through a series of steps including washing with water, treatment with activated charcoal, and filtration through a neutral alumina bed .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated purification systems to ensure high yield and purity. The use of solvents like dichloromethane and ethyl acetate is common, and the reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as dichloromethane are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation can produce pyridinecarboxylic acids .

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-3-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(5-chloropyridin-2-yl)acetamide
  • N’-(6-chloropyridin-3-yl)methyl-N-methylacetamide
  • 2-Chloro-5-hydroxymethylpyridine

Uniqueness

2-(5-Chloropyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

2-(5-chloropyridin-3-yl)acetamide

InChI

InChI=1S/C7H7ClN2O/c8-6-1-5(2-7(9)11)3-10-4-6/h1,3-4H,2H2,(H2,9,11)

InChI Key

VJAJGKHBEVWWMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)CC(=O)N

Origin of Product

United States

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